N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core The indoline moiety can be synthesized through the Fischer indole synthesis or by the reduction of indole derivatives
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing parameters such as temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale synthesis may also employ continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Its biological activity has been studied for potential use in drug discovery and development.
Medicine: The compound has shown promise in preclinical studies for its therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide: This compound differs in the piperazine ring, which affects its chemical properties and biological activity.
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide:
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, with the CAS number 922557-51-5, is a synthetic organic compound that belongs to the oxalamide class. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article will explore its biological activity, synthesis, and related research findings.
Molecular Structure and Properties
The molecular formula of this compound is C25H33N5O2, with a molecular weight of approximately 435.6 g/mol. The structure features an indoline moiety, piperazine group, and an oxalamide functional group, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H33N5O2 |
Molecular Weight | 435.6 g/mol |
CAS Number | 922557-51-5 |
Anticancer Potential
Recent studies have indicated that oxalamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation.
A notable study highlighted that oxalamides can interact with specific targets in cancer cells, leading to cell cycle arrest and apoptosis. This suggests that this compound may also possess similar anticancer properties, warranting further investigation.
Neuroprotective Effects
The compound's piperazine component has been associated with neuroprotective effects in several studies. Research indicates that derivatives containing piperazine can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, general methods for synthesizing oxalamides include:
- Formation of the oxalamide linkage : This usually involves reacting an amine with an acid chloride or anhydride.
- Incorporation of the indoline and piperazine moieties : These can be introduced through nucleophilic substitution or coupling reactions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compound.
Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of various oxalamides, including those structurally related to this compound. The results demonstrated a significant reduction in cell viability in breast cancer cell lines treated with these compounds compared to controls.
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of piperazine-containing compounds. The study revealed that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting a potential therapeutic application for neurodegenerative conditions.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-18-5-4-6-21(15-18)27-25(32)24(31)26-17-23(30-13-11-28(2)12-14-30)19-7-8-22-20(16-19)9-10-29(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOQCSFAMAMCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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